Trioctylphosphine

Catalog No.
S1892447
CAS No.
4731-53-7
M.F
C24H51P
M. Wt
370.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctylphosphine

CAS Number

4731-53-7

Product Name

Trioctylphosphine

IUPAC Name

trioctylphosphane

Molecular Formula

C24H51P

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

RMZAYIKUYWXQPB-UHFFFAOYSA-N

SMILES

CCCCCCCCP(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCP(CCCCCCCC)CCCCCCCC

Conversion of Metal Nanocrystals

Synthesis of Cadmium Sulfide Nanorods

Coating Zinc Sulfide Shells

Precursor to Trioctylphosphine Oxide

Preparation of Cadmium Selenide and Related Semiconductors

Large-Scale Preparation of High-Quality Cadmium Sulfide Nanorods

Organic Synthesis

Trioctylphosphine is an organophosphorus compound with the chemical formula C24H51P\text{C}_{24}\text{H}_{51}\text{P}. It is a colorless to yellowish liquid that is insoluble in water but soluble in organic solvents. This compound has a distinctive odor and is classified as a tertiary phosphine, which means it has three octyl groups attached to the phosphorus atom. Trioctylphosphine is sensitive to air and moisture, making it necessary to handle it under inert conditions to prevent degradation or unwanted reactions .

  • Flammability: Flammable liquid [].
  • Skin and Eye Irritation: Can cause irritation upon contact [].
  • Environmental Impact: May be toxic to aquatic organisms [].

Safety Precautions:

  • Handle under inert atmosphere to prevent oxidation [].
  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [].
  • Dispose of waste according to proper regulations [].

  • Reaction with Phosphorus Trichloride: Trioctylphosphine can react with phosphorus trichloride to produce dichloro-octyl-phosphine. This reaction typically occurs under controlled conditions, yielding significant amounts of product .
  • Formation of Phosphine Oxides: Upon oxidation, trioctylphosphine can form trioctylphosphine oxide, which is a more stable and lipophilic compound. This transformation is often used in solvent extraction processes .
  • Pseudo-Chemical Vapor Deposition: In this method, trioctylphosphine can be utilized as a precursor for metal phosphides, where it decomposes under specific conditions to yield phosphorus-containing materials .

Trioctylphosphine exhibits moderate toxicity. It can cause severe irritation upon contact with skin and eyes, and inhalation of its vapors may lead to respiratory issues. Studies have indicated that exposure can result in alterations in liver and kidney weights, alongside musculoskeletal changes in animal models . Due to its hazardous nature, appropriate safety measures must be taken when handling this compound.

Trioctylphosphine can be synthesized through various methods:

  • Alkylation of Phosphorus Trichloride: The most common method involves the alkylation of phosphorus trichloride with octanol or other octyl halides in the presence of a base .
  • Reaction with Dioctylmagnesium: Another approach includes reacting dioctylmagnesium with phosphorus trichloride under controlled conditions, which yields trioctylphosphine with high purity .
  • Use of Protective Atmospheres: To prevent oxidation during synthesis, reactions are typically conducted under inert atmospheres such as argon or nitrogen .

Trioctylphosphine finds numerous applications across various fields:

  • Solvent Extraction: It is extensively used in the extraction of metals, particularly uranium, due to its high lipophilicity and ability to form stable complexes with metal ions .
  • Nanoparticle Synthesis: In materials science, trioctylphosphine serves as a capping agent for the synthesis of quantum dots and other nanomaterials, facilitating their solubilization in organic solvents .
  • Catalysis: It acts as a ligand in various catalytic processes, enhancing the efficiency of reactions involving transition metals .

Studies on the interactions of trioctylphosphine focus on its role as a ligand in coordination chemistry. Its ability to stabilize metal ions makes it valuable in catalysis and materials synthesis. Additionally, its interactions with biological systems highlight its toxicological profile and potential environmental impact due to its lipophilic nature .

Similar Compounds: Comparison

Several compounds share structural similarities with trioctylphosphine. Below is a comparison highlighting their unique features:

CompoundFormulaUnique Features
Tri-n-butylphosphineC12H27P\text{C}_{12}\text{H}_{27}\text{P}Shorter alkyl chains; used in organic synthesis
TriethylphosphineC6H15P\text{C}_6\text{H}_{15}\text{P}More volatile; commonly used as a reagent
Trioctylphosphine oxideC24H51OP\text{C}_{24}\text{H}_{51}\text{O}\text{P}Oxidized form; used for metal extraction

Trioctylphosphine stands out due to its long alkyl chains that enhance its lipophilicity and ability to stabilize metal complexes effectively. This property makes it particularly useful in solvent extraction processes compared to similar compounds.

Industrial production of trioctylphosphine employs several established synthetic routes, each optimized for large-scale manufacturing requirements. The most prominent industrial method involves the sodium hypophosphite route, which has gained significant attention due to its high efficiency and relatively mild reaction conditions [1] [2].

The sodium hypophosphite pathway proceeds through a multi-step sequence involving octene addition, trichlorosilane reduction, and subsequent hydrolysis steps. This method achieves yields exceeding 90% under controlled conditions at temperatures ranging from 120-135°C [1]. The process utilizes readily available starting materials including sodium hypophosphite, 1-octene, and trichlorosilane, making it economically viable for large-scale production [1] [2].

Alternative industrial approaches include the Grignard reaction route, which involves the reaction of octyl chloride with magnesium to form the corresponding Grignard reagent, followed by treatment with phosphorus trichloride [2]. While this method represents a more traditional approach, it requires careful handling of reactive organometallic intermediates and may present challenges in terms of scalability and safety considerations [3].

The phosphorus trichloride alkylation method represents another established industrial route, involving direct alkylation of phosphorus trichloride with octyl groups under elevated temperatures [4]. This approach leverages well-established organophosphorus chemistry principles and can be adapted to various alkyl chain lengths [4].

Recent developments have focused on optimizing reaction conditions to minimize byproduct formation and improve atom economy. The direct alkene addition method has shown promising results, achieving yields of 80-90% while maintaining mild reaction conditions [5] [1]. This approach demonstrates particular advantages in terms of energy efficiency and reduced waste generation compared to traditional methods [1].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of trioctylphosphine typically employs solution-phase methodologies that prioritize reaction control and product purity over throughput. The hot injection synthesis represents the most widely adopted laboratory approach, particularly in academic and research settings [6] [7].

Hot injection protocols typically involve heating precursor solutions to temperatures ranging from 120-300°C under inert atmosphere conditions [6] [7]. The reaction proceeds through careful addition of phosphorus-containing precursors to heated octyl-containing solutions, allowing for precise control of reaction kinetics and product formation [6] [7]. Reaction times vary from 30 minutes to 8 hours depending on the specific synthetic objectives and desired product characteristics [6].

Colloidal synthesis methods have gained prominence in research applications, particularly for the preparation of trioctylphosphine derivatives used in nanoparticle synthesis [6] [7]. These protocols typically operate on milligram to gram scales and emphasize the importance of maintaining inert atmosphere conditions throughout the reaction sequence [6]. The use of coordinating solvents such as toluene and other organic media facilitates both reaction progress and product isolation [6].

Solution-phase reactions conducted under air-free conditions represent another important category of laboratory synthesis protocols [8]. These methods often employ specialized glassware and inert gas handling techniques to prevent oxidation and other side reactions [8]. The flexibility of solution-phase approaches allows for systematic variation of reaction parameters to optimize product yield and purity [8].

Ligand exchange synthesis protocols have emerged as valuable tools for preparing trioctylphosphine derivatives with specific coordination properties [9]. These methods typically involve the reaction of preformed phosphine complexes with appropriate exchange reagents under controlled conditions [9].

Key Chemical Transformations

Oxidation to Trioctylphosphine Oxide

The oxidation of trioctylphosphine to trioctylphosphine oxide represents one of the most fundamental and well-studied chemical transformations of this compound. This reaction occurs readily upon exposure to atmospheric oxygen and proceeds through a direct oxidation mechanism [10] [8] [11].

The oxidation reaction can be represented as:

P(C₈H₁₇)₃ + ½O₂ → O=P(C₈H₁₇)₃

Under ambient conditions, this transformation proceeds quantitatively, making careful handling under inert atmosphere conditions essential for maintaining trioctylphosphine stability [10] [12]. The reaction exhibits a strong thermodynamic driving force, with the phosphorus-oxygen bond formation providing significant stabilization energy [8].

Recent mechanistic studies utilizing surface-assisted oxidation have revealed important insights into the reaction pathway [8]. When trioctylphosphine is adsorbed onto activated carbon surfaces, the oxidation proceeds through a radical activation mechanism involving molecular oxygen adsorbed on the carbon surface [8]. This approach enables selective oxidation to the phosphine oxide without formation of unwanted phosphinic acid or phosphonic acid byproducts [8].

The oxidation kinetics demonstrate strong dependence on surface coverage, with lower surface coverages exhibiting faster oxidation rates [8]. This observation suggests that oxygen availability at the reaction interface plays a crucial role in determining reaction efficiency [8]. The activated carbon surface appears to facilitate oxygen activation through interaction with delocalized electrons, providing a pathway for clean oxidation under mild conditions [8].

Industrial applications of the oxidation reaction often employ controlled oxidation conditions using hydrogen peroxide or other oxidizing agents to achieve selective conversion [11]. These methods allow for precise control of reaction stoichiometry and minimize the formation of overoxidized products [11].

Chalcogenide Formation (Sulfur, Selenium, Tellurium Derivatives)

The reaction of trioctylphosphine with chalcogen elements represents a crucial class of transformations in materials chemistry, particularly for the synthesis of semiconductor precursors used in quantum dot preparation [13] [14] [15].

Selenium derivative formation proceeds through direct reaction with elemental selenium at elevated temperatures, typically around 90°C under inert atmosphere conditions [13] [14]. The reaction can be represented as:

P(C₈H₁₇)₃ + Se → Se=P(C₈H₁₇)₃

This transformation yields trioctylphosphine selenide (TOPSe), which serves as a crucial precursor for semiconductor synthesis [13] [14]. The reaction typically achieves yields exceeding 90% and is often conducted without isolation of the product [13]. The resulting TOPSe exhibits excellent stability under ambient conditions and demonstrates high solubility in organic solvents [13] [14].

Mechanistic studies have revealed that the reaction proceeds through coordination of selenium to the phosphorus center, followed by insertion into the phosphorus lone pair [15]. The presence of secondary phosphine impurities in commercial trioctylphosphine samples can significantly accelerate the reaction kinetics [15]. These impurities, particularly dioctylphosphine, demonstrate much higher reactivity toward chalcogen elements compared to the tertiary phosphine [15].

Sulfur derivative formation occurs under remarkably mild conditions, with reactions proceeding at room temperature [16] [17]. The rapid kinetics of this transformation, with reaction times less than one minute, reflect the high reactivity of elemental sulfur toward phosphine centers [16]. The reaction mechanism involves nucleophilic attack of the phosphine lone pair on the sulfur center, followed by rapid rearrangement to form the stable phosphine sulfide product [16] [17].

Tellurium derivative formation represents a more challenging transformation due to the lower reactivity and reduced solubility of elemental tellurium [18] [19] [20]. Recent developments have focused on alternative tellurium sources, including ionic liquid-based precursors and organometallic tellurium compounds [18]. These approaches enable the formation of trioctylphosphine telluride (TOPTe) under controlled conditions, although reaction times are typically longer compared to selenium and sulfur analogs [19].

The mechanistic pathway for tellurium incorporation involves initial coordination complex formation between trioctylphosphine and tellurium-containing precursors [20]. Subsequent rearrangement and elimination steps lead to the formation of the final telluride product [20]. The reaction demonstrates strong dependence on temperature and precursor purity, with optimal conditions typically requiring elevated temperatures and careful exclusion of moisture [19].

Coordination Chemistry and Ligand Behavior

Trioctylphosphine exhibits characteristic behavior as a monodentate σ-donor ligand in coordination complexes with a wide range of metal centers [21] [22]. The phosphorus atom provides the primary coordination site through donation of its lone electron pair, while the bulky octyl substituents influence the steric environment around the metal center [21] [23].

The electronic properties of trioctylphosphine as a ligand reflect its position as a moderately electron-rich phosphine [21]. The alkyl substituents provide electron density to the phosphorus center through inductive effects, enhancing its σ-donor capability compared to aryl-substituted phosphines [21]. However, the absence of π-acceptor substituents limits its π-acidic character, resulting in primarily σ-donor behavior in most coordination environments [21].

Metal complex stability varies significantly depending on the metal center and oxidation state [22] [24]. Transition metals in low oxidation states typically form stable complexes with trioctylphosphine due to favorable σ-donation and modest π-backbonding interactions [21] [22]. The bulky octyl groups provide steric protection for the metal center, often leading to enhanced thermal stability compared to complexes with smaller phosphine ligands [22].

Recent investigations of liquid coordination complexes have demonstrated that trioctylphosphine forms stable complexes with Lewis acidic metal chlorides including AlCl₃, GaCl₃, InCl₃, and others [22]. These complexes exhibit liquid behavior at ambient temperature and demonstrate enhanced Lewis acidity compared to the parent metal chlorides [22]. The formation of these complexes involves coordination of the phosphine lone pair to the electron-deficient metal center, resulting in charge-neutral coordination compounds rather than ionic species [22].

Lanthanide coordination represents an important application area, with trioctylphosphine and its oxide derivative forming stable complexes with lanthanide nitrates, chlorides, and thiocyanates [24]. These complexes demonstrate excellent extraction properties and are utilized in solvent extraction processes for rare earth element separation [25] [24].

The ligand behavior in nanoparticle synthesis applications involves dynamic coordination and decoordination processes [9] [26]. During quantum dot synthesis, trioctylphosphine serves multiple roles including solvent, reducing agent, and surface passivating ligand [26] [7]. The dynamic nature of these interactions allows for controlled nanoparticle growth and surface modification [26].

Mechanistic studies using nuclear magnetic resonance spectroscopy have revealed important details regarding ligand exchange and coordination dynamics [9] [27]. The formation of intermediate complexes during nanoparticle synthesis involves rapid equilibria between coordinated and free phosphine ligands [9] [27]. These equilibria play crucial roles in controlling nucleation and growth processes during materials synthesis [9] [27].

XLogP3

10.2

UNII

VE0Y037UCN

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (75.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (24.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4731-53-7

Wikipedia

Trioctylphosphine

General Manufacturing Information

Phosphine, trioctyl-: ACTIVE

Dates

Last modified: 08-16-2023

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